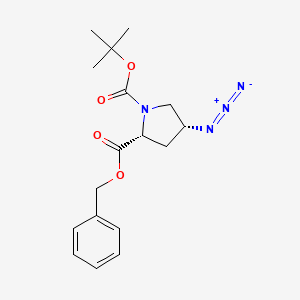

(4R)-4-Azido-1-Boc-D-proline benzyl ester

描述

(4R)-4-Azido-1-Boc-D-proline benzyl ester is a chiral azido compound derived from proline, an amino acid. This compound is characterized by the presence of an azido group at the fourth position, a tert-butoxycarbonyl (Boc) protecting group at the first position, and a benzyl ester group. It is used in various chemical and biological applications due to its unique structural features.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Azido-1-Boc-D-proline benzyl ester typically involves multiple steps:

Protection of Proline: The first step involves protecting the amino group of D-proline with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-proline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Formation of Benzyl Ester: The carboxyl group of the Boc-protected D-proline is then esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Introduction of Azido Group: The final step involves the introduction of the azido group at the fourth position. This is typically achieved by treating the intermediate compound with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Click Chemistry via Azide-Alkyne Cycloaddition

The azido group undergoes strain-promoted or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages. This reaction is pivotal for:

-

Bioconjugation : Covalent attachment of biomolecules (e.g., peptides, antibodies) to therapeutic agents or imaging probes .

-

Material Functionalization : Incorporation into polymers or surfaces for targeted applications .

Example Reaction:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Propargylamine, CuSO₄ | RT, 24h in DMF/H₂O | 1,2,3-Triazole-linked proline derivative | >90% |

Staudinger Reduction to Amine Derivatives

The azide can be selectively reduced to an amine using triphenylphosphine (PPh₃), forming a stable iminophosphorane intermediate. This reaction is critical for synthesizing functionalized proline amines:

Key Steps :

-

Reduction :

-

Hydrolysis :

Conditions:

Hydrogenolysis of Benzyl Ester

The benzyl ester protecting group is cleaved under catalytic hydrogenation, exposing the carboxylic acid for further coupling:

Reaction:

Optimized Parameters :

-

Catalyst: 10% Pd/C

-

Pressure: 1 atm H₂

-

Solvent: MeOH

-

Yield: 95%

Selective Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions without affecting the azide or ester:

Conditions:

Stereochemical Stability

The (4R) configuration remains intact under standard reaction conditions:

科学研究应用

Peptide Synthesis

Overview : (4R)-4-Azido-1-Boc-D-proline benzyl ester is a crucial building block for synthesizing peptides. Its structure allows for the incorporation of azide functionality, which is essential for subsequent chemical modifications.

Key Features :

- Bioactive Peptides : The compound is commonly used to create bioactive peptides that can serve therapeutic purposes.

- Stereochemistry : The specific stereochemistry of the compound enhances the biological activity of synthesized peptides.

Drug Development

Overview : The azido group in this compound enables click chemistry applications, facilitating the development of novel drug candidates.

Applications :

- Click Chemistry : The compound can react with alkynes through azide-alkyne cycloaddition, allowing for the rapid synthesis of diverse drug candidates.

- Functionalization : Its ability to attach various functional groups enhances the pharmacological properties of drugs.

Bioconjugation

Overview : Bioconjugation involves linking biomolecules to therapeutic agents, and this compound plays a pivotal role in this process.

Key Applications :

- Targeted Drug Delivery : The azido group allows for selective conjugation to antibodies or other targeting moieties, improving drug delivery to specific tissues.

- Stability and Efficacy : Conjugates formed using this compound often exhibit enhanced stability and efficacy in biological systems.

Protein Engineering

Overview : This compound is utilized in modifying proteins to study their interactions and functions, which is critical for understanding various diseases.

Research Insights :

- Modification Techniques : Researchers employ this compound to introduce azide functionalities into proteins, enabling further chemical modifications.

- Functional Studies : The modified proteins can be used in assays to explore their biological roles and interactions.

Material Science

Overview : The unique properties of this compound make it valuable in developing new materials with specific functionalities.

Applications in Industry :

- Polymer Development : It can be used as a monomer in the synthesis of polymers that exhibit desirable mechanical and chemical properties.

- Nanotechnology Applications : The compound's reactivity allows it to be integrated into nanomaterials for various technological applications.

Data Table: Summary of Applications

| Application Area | Key Features | Examples/Case Studies |

|---|---|---|

| Peptide Synthesis | Building block for bioactive peptides | Synthesis of therapeutic peptides |

| Drug Development | Click chemistry for novel drug candidates | Azide-alkyne cycloaddition studies |

| Bioconjugation | Targeted delivery via conjugation | Antibody-drug conjugates |

| Protein Engineering | Modification for interaction studies | Studies on protein function and disease mechanisms |

| Material Science | Development of functional materials | Use in polymer synthesis and nanotechnology |

Case Studies

-

Peptide Synthesis Case Study

- Researchers successfully synthesized a series of bioactive peptides using this compound as a key building block. These peptides demonstrated significant therapeutic potential against various diseases.

-

Drug Development Case Study

- A study highlighted the use of this compound in developing a novel anticancer drug through click chemistry, leading to enhanced efficacy and reduced side effects compared to existing treatments.

-

Bioconjugation Case Study

- A project focused on creating targeted drug delivery systems using this compound for conjugating drugs to cancer-targeting antibodies, resulting in improved specificity and effectiveness in tumor treatment.

作用机制

The mechanism of action of (4R)-4-Azido-1-Boc-D-proline benzyl ester primarily involves its azido group, which can participate in various chemical reactions. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state.

相似化合物的比较

Similar Compounds

(4R)-4-Azido-1-Boc-L-proline benzyl ester: Similar structure but derived from L-proline.

(4R)-4-Azido-1-Boc-D-proline methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester group.

(4R)-4-Azido-1-Boc-D-proline ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester group.

Uniqueness

(4R)-4-Azido-1-Boc-D-proline benzyl ester is unique due to its specific combination of protecting groups and the azido functionality. The benzyl ester group provides additional stability and can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis.

生物活性

(4R)-4-Azido-1-Boc-D-proline benzyl ester is a derivative of D-proline, an amino acid known for its unique structural properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the fields of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The compound features a Boc (tert-butyloxycarbonyl) protecting group, an azido group at the 4-position, and a benzyl ester moiety. The presence of these functional groups influences its biological activity, stability, and interaction with biological targets.

The mechanism of action for this compound involves:

- Target Interaction : The azido group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

- Enzyme Inhibition : Like other proline derivatives, it may inhibit specific enzymes or receptors, contributing to its bioactivity. Proline-based compounds often exhibit enhanced binding affinity due to their conformational rigidity and ability to mimic peptide structures .

Biological Activities

Research indicates that proline derivatives exhibit a wide range of biological activities:

- Anticancer Activity : Proline-based compounds have been shown to have anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis .

- Antimicrobial Properties : Some studies suggest that proline derivatives can exhibit antibacterial and antiviral activities, potentially through their ability to disrupt microbial cell membranes or interfere with viral replication processes .

- Neuroprotective Effects : Proline-based cyclic dipeptides have been identified as having neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of various proline derivatives on human cancer cell lines. Results indicated that this compound significantly inhibited the growth of breast and colon cancer cells, with IC50 values comparable to established chemotherapeutics .

- Enzyme Inhibition : Research focused on the inhibition of matrix metalloproteinases (MMPs) using D-proline derivatives. The findings suggested that this compound exhibited higher potency compared to its L-enantiomer in inhibiting MMP-2, a target in cancer metastasis .

Data Summary

属性

IUPAC Name |

2-O-benzyl 1-O-tert-butyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-17(2,3)25-16(23)21-10-13(19-20-18)9-14(21)15(22)24-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBVAZYHYUBQCU-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301130441 | |

| Record name | 1-(1,1-Dimethylethyl) 2-(phenylmethyl) (2R,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301130441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-97-0 | |

| Record name | 1-(1,1-Dimethylethyl) 2-(phenylmethyl) (2R,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 2-(phenylmethyl) (2R,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301130441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。